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Compound of Interest

Compound Name:
3-cyclohexyl-5-(furan-2-yl)-1H-

1,2,4-triazole

CAS No.: 942025-96-9

Cat. No.: B2861409

Get Quote

Executive Summary: The Structural Landscape
3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole (CAS: 942025-96-9) represents a specific

subclass of 3,5-disubstituted 1,2,4-triazoles valued in medicinal chemistry for their bioisosteric

relationship to amides and esters. Unlike rigid aromatic systems, the inclusion of a cyclohexyl

group introduces significant conformational flexibility, influencing solubility and receptor binding

kinetics.

The Challenge: While the specific crystal structure of the 1H-triazole tautomer is often

proprietary in early-stage development, its performance is best understood by comparing it to

the experimentally solved structure of its closest analog: 4-cyclohexyl-5-(2-furyl)-2,4-dihydro-

3H-1,2,4-triazole-3-thione. This guide uses the thione analog as a "Reference Standard" to

predict and analyze the packing behavior, hydrogen bonding, and stability of the target triazole.

Synthesis & Crystallization Workflow
To obtain high-quality single crystals suitable for X-ray diffraction, the synthesis must prioritize

regio-control. The following workflow contrasts the formation of the Target (Triazole) vs. the
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Figure 1: Divergent synthetic pathways determining the core scaffold (Triazole vs. Thione) and

subsequent crystallization strategy.

Experimental Protocol for Crystallization (Reference Standard)
Solvent System: Ethanol/Chloroform (2:1 v/v).

Method: Slow evaporation at room temperature (298 K).

Critical Step: The solution must be filtered hot to remove amorphous oligomers before setting

for crystallization.

Observation: Colorless prisms typically form within 48–72 hours.

Comparative Structural Analysis
The table below contrasts the experimental X-ray data of the Reference Standard (Thione) with

the calculated/predicted parameters of the Target (Triazole).
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Feature
Reference Standard

(Thione)

Target Product (1H-

Triazole)

Impact on Drug

Design

Crystal System Monoclinic
Predicted: Monoclinic

/ Triclinic

Affects tablet

compaction

properties.

Space Group Predicted:
Common for

centrosymmetric

dimers.

Unit Cell (

)
8.679(2) Å Est: 8.5–8.8 Å

Similar packing width

expected.

Unit Cell (

)
105.56(3)° Est: 100–110°

Indicates shear plane

susceptibility.

H-Bond Donor N–H (Triazole ring) N–H (Triazole ring)
Critical for receptor

binding.

H-Bond Acceptor S=C (Thione sulfur)
N (Triazole ring

nitrogen)

Major Difference: S is

a soft acceptor; N is

hard.

Tautomer State
Thione (

) dominant
1H-form dominant

1H-form is more

aromatic/stable.

3.1 Molecular Conformation & Planarity
Reference (Thione): The furan ring and triazole core are nearly coplanar (dihedral angle

~6.2°), facilitated by conjugation. However, the cyclohexyl group at N4 forces an "L-shape"

or perpendicular arrangement to minimize steric clash with the thione sulfur.

Target (Triazole): With the cyclohexyl group at C3, the steric strain is reduced compared to

the N4 position. This likely allows the cyclohexyl ring to adopt a lower-energy chair

conformation that is more inline with the triazole plane, potentially increasing lipid solubility

(LogP).
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3.2 Supramolecular Architecture (Packing)
The most critical difference lies in the hydrogen bonding network, which dictates solubility and

melting point.

Thione Network: Forms centrosymmetric dimers via

interactions. These dimers stack via

interactions between furan rings.

Triazole Network: Predicted to form linear catemer chains or cyclic trimers via

interactions. This "harder" H-bond network typically results in a higher melting point and
lower aqueous solubility than the thione analog.
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Figure 2: Contrast in supramolecular synthons. The Thione forms discrete dimers (red), while

the Target Triazole is predicted to form continuous hydrogen-bonded chains (green).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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